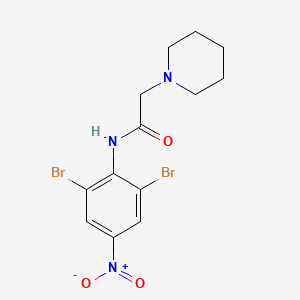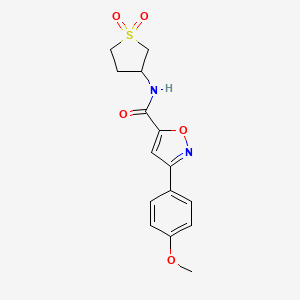![molecular formula C25H30N2O6 B11469188 N,N'-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}dicyclopropanecarboxamide](/img/structure/B11469188.png)
N,N'-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}dicyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-(4-CYCLOPROPANEAMIDO-2-METHOXYPHENOXY)PROPOXY]-3-METHOXYPHENYL}CYCLOPROPANECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes cyclopropane rings and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-CYCLOPROPANEAMIDO-2-METHOXYPHENOXY)PROPOXY]-3-METHOXYPHENYL}CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Etherification: The methoxyphenyl groups are introduced through etherification reactions, often using methoxyphenol and appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-CYCLOPROPANEAMIDO-2-METHOXYPHENOXY)PROPOXY]-3-METHOXYPHENYL}CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{4-[3-(4-CYCLOPROPANEAMIDO-2-METHOXYPHENOXY)PROPOXY]-3-METHOXYPHENYL}CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-CYCLOPROPANEAMIDO-2-METHOXYPHENOXY)PROPOXY]-3-METHOXYPHENYL}CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to specific receptors: This can modulate the activity of enzymes or signaling pathways involved in inflammation or cell proliferation.
Inhibition of key enzymes: By inhibiting enzymes involved in metabolic pathways, the compound can disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
N-{4-[3-(4-CYCLOPROPANEAMIDO-2-METHOXYPHENOXY)PROPOXY]-3-METHOXYPHENYL}CYCLOPROPANECARBOXAMIDE can be compared with other similar compounds, such as:
N-{4-[3-(4-CYCLOPROPANEAMIDO-2-METHOXYPHENOXY)PROPOXY]-3-METHOXYPHENYL}CYCLOPROPANECARBOXAMIDE: This compound shares structural similarities but may differ in its biological activity or chemical reactivity.
N-{4-[3-(4-CYCLOPROPANEAMIDO-2-METHOXYPHENOXY)PROPOXY]-3-METHOXYPHENYL}CYCLOPROPANECARBOXAMIDE: Another similar compound with potential differences in its mechanism of action or applications.
The uniqueness of N-{4-[3-(4-CYCLOPROPANEAMIDO-2-METHOXYPHENOXY)PROPOXY]-3-METHOXYPHENYL}CYCLOPROPANECARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30N2O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-[3-[4-(cyclopropanecarbonylamino)-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C25H30N2O6/c1-30-22-14-18(26-24(28)16-4-5-16)8-10-20(22)32-12-3-13-33-21-11-9-19(15-23(21)31-2)27-25(29)17-6-7-17/h8-11,14-17H,3-7,12-13H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
YAPFDTSMVMVAPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC2)OCCCOC3=C(C=C(C=C3)NC(=O)C4CC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11469111.png)
![Methyl 2-[2-(morpholin-4-yl)-2-oxoacetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11469112.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11469120.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11469122.png)

![2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B11469140.png)
![6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11469143.png)
![4-(4-Bromophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11469156.png)
![Methyl 3-amino-2-cyano-6-methyl-4-(3,4,5-trimethoxyphenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11469157.png)
![methyl 6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B11469161.png)

![8-amino-2-(ethylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11469173.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B11469174.png)
